Phényléthynyl p-méthoxyphényl cétone

Vue d'ensemble

Description

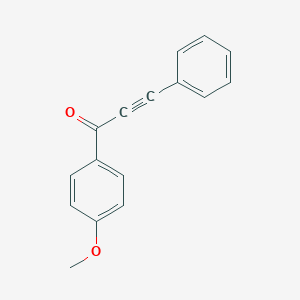

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a chemical compound with the molecular formula C16H12O2. It is also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a p-methoxyphenyl ketone. The molecular weight of this compound is 238.28 g/mol.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential as therapeutic agents against infections. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative was tested against breast cancer cell lines, resulting in a dose-dependent decrease in cell viability. The compound's ability to inhibit angiogenesis further supports its potential as an anticancer agent.

Catalytic Applications

Sonogashira Coupling Reactions

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one is utilized as a substrate in Sonogashira coupling reactions, which are essential for synthesizing complex organic molecules. These reactions involve the coupling of terminal alkynes with aryl halides, facilitated by palladium catalysts. The compound has been shown to yield high purity products with excellent yields under optimized conditions.

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd/C | 85 | |

| A3 Coupling | CuI | 90 | |

| Cross-Coupling with Aroyl Chlorides | Pd(PPh3)2Cl2 | 78 |

Materials Science Applications

Nanocomposite Formation

The compound can be incorporated into nanocomposites for enhanced material properties. For example, it has been used to modify magnetic nanoparticles, improving their catalytic activity in various chemical reactions. This application is particularly relevant in environmental chemistry for pollutant degradation.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one against Staphylococcus aureus and Escherichia coli. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties.

Case Study 2: Anticancer Research

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with a specific derivative of the compound resulted in a significant reduction in cell proliferation (up to 70% at 50 µM concentration). The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 3: Catalytic Efficiency

A comparative study on the efficiency of various catalysts in the Sonogashira reaction involving 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one demonstrated that using CuI resulted in higher yields compared to traditional palladium catalysts under similar conditions. This finding underscores the compound's versatility and effectiveness in synthetic organic chemistry.

Mécanisme D'action

Target of Action

Phenylethynyl p-methoxyphenyl ketone is a complex organic compoundIt’s worth noting that phenylethynyl compounds are known to be highly reactive intermediates in organic chemistry . They often interact with various biochemical targets, leading to a range of reactions.

Mode of Action

For instance, the phenylethynyl radical can abstract hydrogen to form ethynylbenzene but also isomerizes via H-shift to the o-, m-, and p-ethynylphenyl isomers . This suggests that Phenylethynyl p-methoxyphenyl ketone may interact with its targets in a similar manner, leading to various biochemical changes.

Biochemical Pathways

Phenylethynyl compounds are known to be involved in various chemical transformations . They can undergo a range of reactions, including hydrogen abstraction and isomerization . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Given the reactivity of phenylethynyl compounds, it’s likely that this compound could induce various changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Phenylethynyl p-methoxyphenyl ketone are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other biochemical entities. For instance, the phenylethynyl radical is generated via pyrolysis at temperatures above 1500 K , suggesting that high temperatures could influence the action of Phenylethynyl p-methoxyphenyl ketone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be synthesized through various methods. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an appropriate aldehyde with acetone in the presence of a base such as NaOH. Microwave irradiation can be used to enhance the reaction, producing the desired product in short reaction times and good yields .

Industrial Production Methods: Industrial production of phenylethynyl p-methoxyphenyl ketone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as solid NaOH, Ba(OH)2, and BF3.OEt2 are commonly used to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as halogens (e.g., bromine, iodine) can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Comparaison Avec Des Composés Similaires

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds, such as:

Phenylethynyl anthracene derivatives: These compounds share the phenylethynyl group but differ in their aromatic core structure.

Phenolic antioxidants: These compounds have similar antioxidant properties but differ in their chemical structure and reactivity.

Uniqueness: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one is unique due to its specific structure, which combines the phenylethynyl group with a p-methoxyphenyl ketone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one, also known as phenylethynyl p-methoxyphenyl ketone, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structure, which includes a methoxy group that enhances its biological interactions.

Chemical Structure and Properties

The chemical structure of 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be represented as follows:

This compound features a phenyl group attached to a propynone structure, with a methoxy substituent on one of the phenyl rings. The presence of the methoxy group is significant as it influences the compound’s reactivity and biological activity.

Anticancer Properties

Research indicates that 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one exhibits anticancer properties . Various studies have demonstrated its ability to inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways remain under investigation.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on different cancer cell lines, revealing notable cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

The above data suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Research Findings: Anti-inflammatory Activity

In vitro studies have demonstrated that treatment with 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one significantly reduces levels of TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The methoxy group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Proposed Mechanisms

- Apoptosis Induction : Triggering intrinsic pathways leading to caspase activation.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), leading to halted cell division.

- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation (e.g., NF-kB pathway).

Synthesis and Derivatives

The synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be achieved through various methods, including Sonogashira cross-coupling reactions. This versatility allows for the development of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles .

Comparison with Similar Compounds

To understand its unique position in medicinal chemistry, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-yn-1-one | Methoxy-substituted propynone | Contains two methoxy groups enhancing solubility |

| 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one | Fluorine-substituted propynone | Exhibits different electronic properties |

| 3-(4-Methoxyphenyl)-1-phenylnon-2-en-1-one | Enone variant | Different reactivity pattern due to double bond |

The unique presence of the methoxy group in 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one enhances its reactivity and biological activity compared to similar compounds, making it particularly interesting for further research in medicinal chemistry.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNTJBCFBIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346959 | |

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16616-43-6 | |

| Record name | Phenylethynyl p-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.